3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

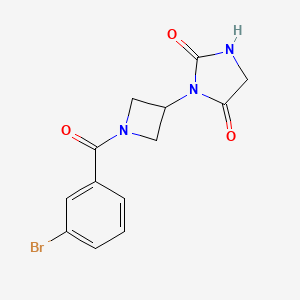

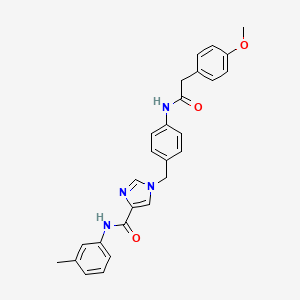

“3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a chemical compound that contains a benzamide group, a thiophene group, and a cyclopropyl group. The benzamide group is a common functional group in pharmaceuticals and the thiophene group is a five-membered aromatic ring with a sulfur atom . The cyclopropyl group is a three-membered ring which is known for its strain energy.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other benzamide and thiophene derivatives . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical synthetic method to thiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the benzamide group could undergo reactions typical of amides, such as hydrolysis, while the thiophene group could undergo electrophilic aromatic substitution .Scientific Research Applications

Synthesis and Antipathogenic Activity

Compounds structurally related to 3,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide have been synthesized and evaluated for their antipathogenic activities, demonstrating potential as novel antimicrobial agents with antibiofilm properties. These derivatives have shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential in developing new treatments for infections associated with biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Radioligand Binding and NMDA Receptors

Research on methyl 2-aminothiophene-3-carboxylates modified with trifluoromethyl-containing heterocycles has been conducted to study their influence on neuronal NMDA receptors through radioligand binding. This suggests the potential of structurally similar compounds in neuroscientific research, particularly in exploring the modulation of neurotransmitter systems (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).

Gelation Properties and Organogelators

Compounds with high fluorination, akin to the structure of interest, have been investigated for their organogelation properties. Such studies reveal the potential for creating thixotropic gels, which could have applications in material science and engineering for developing novel materials with specific mechanical and thermal properties (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).

Colorimetric Sensing of Fluoride Anions

The synthesis and functional analysis of benzamide derivatives, including those with specific fluorine substitutions, have been explored for colorimetric sensing of fluoride anions. This research indicates the potential utility of similar compounds in analytical chemistry, especially for environmental monitoring and chemical sensing applications (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Synthesis and Properties of Fluorinated Polyimides

Research into the synthesis of novel fluorinated polyimides derived from compounds with fluorine groups and aromatic structures showcases the relevance of such compounds in the development of new materials with exceptional thermal stability and low dielectric constants. These materials are of interest in electronics and aerospace industries for their insulating properties and thermal resistance (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

properties

IUPAC Name |

3,4-difluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQHDALNWRVJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)

![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)

![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)